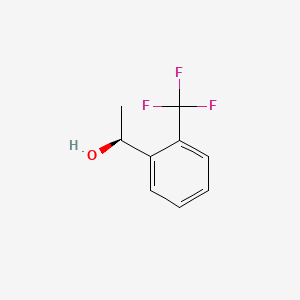

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Abstract

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various therapeutic agents. The stereospecific introduction of the hydroxyl group is critical for biological activity, making enantioselective synthesis a paramount challenge. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of this valuable intermediate. We will explore and compare three principal strategies: catalytic asymmetric transfer hydrogenation (ATH), stoichiometric and catalytic chiral borane reduction (CBS), and enzymatic/biocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also a deep dive into the mechanistic rationale and field-proven insights that govern the selection and optimization of each synthetic route.

Introduction: The Significance of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

The presence of a trifluoromethyl group in active pharmaceutical ingredients (APIs) is known to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a chiral benzylic alcohol moiety, as in (S)-1-(2-(trifluoromethyl)phenyl)ethanol, it creates a potent and versatile chiral building block. The synthesis of this molecule in high enantiopurity is a non-trivial task, primarily approached through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The selection of a synthetic methodology is a critical decision, driven by factors such as enantioselectivity, yield, scalability, cost, and environmental impact. This guide will dissect the leading methods, providing the necessary data and procedural knowledge to make informed decisions in a research and development setting.

Asymmetric Transfer Hydrogenation (ATH) with Ruthenium(II) Catalysts

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones.[1] This method typically utilizes a stable and easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine azeotrope, in conjunction with a chiral transition metal catalyst.[2] For the reduction of aryl ketones, ruthenium(II) complexes bearing N-sulfonated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are the catalysts of choice, first popularized by Noyori and coworkers.[3]

Mechanism and Rationale

The catalytic cycle of a Noyori-type ATH is a well-established "metal-ligand bifunctional" mechanism. The process does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through an 18-electron ruthenium hydride species.

-

Catalyst Activation: The Ru(II)-chloride precatalyst reacts with a base (e.g., KOH in isopropanol or triethylamine in the HCOOH/NEt₃ system) to form a 16-electron active catalyst.

-

Hydride Formation: This active species abstracts a proton and a hydride from the hydrogen donor (e.g., isopropanol) to form the key 18-electron Ru-H intermediate.

-

Hydrogen Transfer: The ketone substrate interacts with this Ru-H species through a six-membered pericyclic transition state. The amine proton (N-H) on the ligand and the metal-bound hydride (Ru-H) are transferred concertedly to the carbonyl oxygen and carbon, respectively.

-

Stereocontrol: The stereochemical outcome is dictated by the chiral environment created by the TsDPEN ligand and the η⁶-arene ligand on the ruthenium. The bulky substituents on the TsDPEN ligand effectively shield one face of the coordinated ketone, forcing the hydride transfer to occur on the less sterically hindered face. The aryl group of the ketone preferentially orients itself via a CH/π interaction with the catalyst's arene ring, leading to a predictable stereochemical outcome.[4]

The ortho-trifluoromethyl group on the acetophenone substrate presents a unique challenge. Its steric bulk and electron-withdrawing nature can influence the substrate's approach to the catalyst, sometimes leading to lower enantioselectivity compared to less substituted analogs. However, tethered Ru(II) catalysts, where the arene and the Ru-center are linked by a covalent chain, have shown improved activity and selectivity for such challenging substrates.[3]

Visualizing the Catalytic Cycle

Caption: Fig. 1: Noyori-type Asymmetric Transfer Hydrogenation Cycle.

Experimental Protocol: ATH of 2'-(Trifluoromethyl)acetophenone

This protocol is a representative procedure based on established methods for Noyori-type ATH reactions.[1]

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.01 mmol, 0.5 mol%) in the chosen solvent (e.g., 5 mL DCM).

-

Hydrogen Source Preparation: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

-

Reaction Initiation: Add the HCOOH/NEt₃ mixture (e.g., 1.0 mL) to the catalyst solution and stir for 10-15 minutes at room temperature.

-

Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (e.g., 2.0 mmol, 1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28-40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL of DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Analysis: Determine the yield. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[5] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly (S)-prolinol), and a stoichiometric borane source, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7]

Mechanism and Rationale

The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state.

-

Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8]

-

Ketone Coordination: The prochiral ketone, 2'-(trifluoromethyl)acetophenone, then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with the larger substituent (the 2-(trifluoromethyl)phenyl group) positioned away from the bulky group on the catalyst.

-

Hydride Transfer: The hydride is then transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular transfer ensures high facial selectivity.

-

Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

The predictable stereochemical outcome is a hallmark of the CBS reduction, making it a valuable tool in multistep synthesis.[6]

Visualizing the Catalytic Cycle

Caption: Fig. 2: Corey-Bakshi-Shibata (CBS) Reduction Cycle.

Experimental Protocol: CBS Reduction of 2'-(Trifluoromethyl)acetophenone

This protocol outlines a typical procedure for a CBS reduction.[2]

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

2'-(Trifluoromethyl)acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mL, 1 mmol, 10 mol%).

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide (e.g., 0.6 mL, ~6 mmol) to the catalyst solution and stir for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve 2'-(trifluoromethyl)acetophenone (e.g., 1.88 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the cold catalyst-borane mixture over a period of 30-45 minutes using a syringe pump to maintain the low temperature.

-

Reaction Monitoring: Stir the reaction at 0°C. Monitor its progress by TLC or GC. The reaction is often complete within 1-2 hours.

-

Work-up: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) to decompose excess borane.

-

Hydrolysis: After gas evolution ceases, add 1 M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH or NADH.[10] Whole-cell biocatalysis, using microorganisms like yeast or bacteria, is often preferred for its cost-effectiveness, as it avoids the need for enzyme purification and incorporates an inherent cofactor regeneration system.[11]

Mechanism and Rationale

The principle of biocatalytic reduction is elegant in its simplicity.

-

Substrate Binding: The ketone substrate enters the active site of the ketoreductase enzyme. The geometry and amino acid residues of the active site are inherently chiral, forcing the substrate to bind in a specific orientation.

-

Hydride Transfer: The reduced cofactor (NADPH or NADH), also bound within the active site, delivers a hydride to one specific face of the ketone's carbonyl group. This "pre-organized" arrangement, dictated by the enzyme's structure, ensures near-perfect enantioselectivity according to Prelog's rule (or anti-Prelog, depending on the enzyme).

-

Cofactor Regeneration: The oxidized cofactor (NADP⁺ or NAD⁺) is released along with the alcohol product. For the reaction to be catalytic in terms of the expensive cofactor, a regeneration system is required. In whole-cell systems, the cell's own metabolic machinery regenerates the reduced cofactor, often by oxidizing a co-substrate like glucose or isopropanol.[10]

For the synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a KRED that follows anti-Prelog selectivity is required. Specific strains, such as the fungus Geotrichum silvicola, have been identified as highly effective for this particular transformation, yielding the (S)-alcohol with excellent enantiomeric excess (>99% ee).[12]

Visualizing the Biocatalytic Workflow

Caption: Fig. 3: General Workflow for Whole-Cell Biocatalytic Reduction.

Experimental Protocol: Bioreduction with Geotrichum silvicola

This protocol is a representative guide based on published methodologies for whole-cell bioreductions.

Materials:

-

Geotrichum silvicola strain

-

Growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Glucose (co-substrate)

-

2'-(Trifluoromethyl)acetophenone

-

Ethyl acetate

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cell Cultivation: Inoculate the Geotrichum silvicola strain into a sterile growth medium. Grow the culture in a shaking incubator (e.g., 28°C, 200 rpm) for 48-72 hours until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile phosphate buffer and centrifuge again.

-

Bioreduction Setup: Resuspend the washed cell pellet (the "resting cells") in the phosphate buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

-

Reaction Initiation: To the cell suspension, add glucose (e.g., 2% w/v) as the co-substrate for cofactor regeneration. Add the substrate, 2'-(trifluoromethyl)acetophenone, either neat or as a solution in a water-miscible solvent like DMSO, to the desired final concentration (e.g., 10-50 mM).

-

Reaction: Place the reaction mixture in a shaking incubator (e.g., 30°C, 150 rpm). Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC.

-

Work-up: Once the reaction is complete, separate the cells from the mixture by centrifugation.

-

Extraction: Extract the supernatant with an equal volume of ethyl acetate (e.g., 3 times).

-

Purification & Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary. Determine the yield and enantiomeric excess (chiral HPLC or GC).

Comparative Analysis and Data Summary

The choice of synthetic method depends heavily on the specific requirements of the project. While obtaining direct comparative data for 2'-(trifluoromethyl)acetophenone is challenging, we can synthesize information from related substrates to provide a qualitative and quantitative overview.

| Method | Catalyst/Enzyme | Typical Yield | Typical ee (%) | Key Advantages | Key Considerations |

| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN Complexes | >90% | 90-99% | High yields, excellent ee, low catalyst loading, broad substrate scope.[1] | Cost of Ruthenium catalyst, potential for metal contamination in the final product. |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Methyl-CBS-Oxazaborolidine | 85-95% | >95% | Highly predictable stereochemistry, commercially available catalyst, reliable.[6] | Requires stoichiometric borane, sensitive to moisture, borane byproducts in work-up. |

| Biocatalysis | Geotrichum silvicola / KREDs | 70-95% | >99% | Extremely high enantioselectivity, green/sustainable, mild reaction conditions.[11] | Requires fermentation/cell culture expertise, lower substrate concentrations, longer reaction times. |

Note: Values are representative and can vary significantly based on specific reaction conditions and substrate. For the ortho-trifluoromethyl substrate specifically, ATH may require catalyst optimization to achieve high ee, while biocatalysis has shown exceptional promise with >99% ee.[8]

Conclusion and Future Outlook

The synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol can be successfully achieved through several robust and high-fidelity methods. Asymmetric Transfer Hydrogenation with ruthenium catalysts offers a scalable and efficient route with low catalyst loadings. The Corey-Bakshi-Shibata reduction provides a reliable and highly predictable method, making it a staple in academic and process chemistry labs. Finally, biocatalysis stands out for its unparalleled enantioselectivity and environmentally benign reaction conditions, representing the cutting edge of green chemistry for chiral synthesis.

The choice between these methods will be dictated by the specific needs of the scientist, balancing factors of cost, scale, available equipment, and desired purity. Future research will likely focus on the development of non-precious metal catalysts for ATH and the engineering of more robust and efficient ketoreductases with higher substrate tolerance, further improving the accessibility and sustainability of this critical chiral intermediate.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

-

Wills, M., & Morris, D. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Chem. Proc., 8(1), 35. [Link]

-

Zhong, J., et al. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16158-16161. [Link]

-

Abu-Lafi, S., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 8(45), 42685–42695. [Link]

-

Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825-3829. [Link]

- Codexis, Inc. (2021). Ketoreductase polypeptides for the reduction of acetophenones.

-

Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. [Link]

-

Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

-

ResearchGate. (2014). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

-

ResearchGate. (2018). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. [Link]

-

Organic Chemistry Portal. (2021). Corey-Bakshi-Shibata Reduction. [Link]

-

Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Akron Thesis. [Link]

-

Romero-García, J. M., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry, 7(1), 47. [Link]

-

Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). [Link]

-

Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 912852. [Link]

-

ResearchGate. (2017). Optimization for the reduction of acetophenone. [Link]

-

ResearchGate. (2005). Sources of isolation of Geotrichum silvicola. [Link]

-

Al-Shura, A., & Arikan, B. (2023). Phenotypic and molecular genetics study of Geotrichum candidumLink (1809) and Geotrichum silvicola Pimenta (2005) cultivated on mitis salivarius agar. Molecular Biology Reports, 50(8), 6689–6696. [Link]

-

Serra, S., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 13(28), 7705-7714. [Link]

-

Li, H., et al. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and Biophysical Research Communications, 473(4), 1143-1148. [Link]

-

Nickles, D., et al. (2024). Confrontations of the Pathogenic Fungus Colletotrichum graminicola With a Biocontrol Bacterium or a Ubiquitous Fungus Trigger Synergistic Production of Specialized Metabolites. Molecular Plant-Microbe Interactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. kanto.co.jp [kanto.co.jp]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 10. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 11. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenotypic and molecular genetics study of Geotrichum candidumLink (1809) and Geotrichum silvicola Pimenta (2005) cultivated on mitis salivarius agar - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

The following technical guide details the spectroscopic characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol , a critical chiral intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists and other fluorinated pharmaceutical agents.

This guide is structured to provide researchers with self-validating analytical data, grounded in the specific electronic effects of the ortho-trifluoromethyl group.

Executive Summary & Structural Significance

Compound: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

CAS: 127852-27-1 (S-isomer) | 175278-43-0 (Racemate)

Molecular Formula:

This molecule is a chiral secondary alcohol characterized by a trifluoromethyl (

Key Structural Features[2]

-

Chiral Center: C1 position (Benzylic). The (S)-configuration is often accessible via biocatalytic reduction (e.g., Geotrichum silvicola) or asymmetric transfer hydrogenation.

-

Electronic Environment: The

group creates a strong dipole and deshields adjacent protons, particularly affecting the aromatic region in NMR. -

Conformation: The ortho substituent restricts rotation around the bond between the phenyl ring and the chiral center, potentially influencing optical rotation values compared to non-substituted analogs.

Spectroscopic Data Analysis[3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the expected chemical shifts in

H NMR (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (6) | 7.60 – 7.68 | Doublet (d) | 1H | Deshielded by proximity to chiral center; ortho to alkyl group. |

| Ar-H (3) | 7.50 – 7.58 | Doublet (d) | 1H | Ortho to |

| Ar-H (4,5) | 7.30 – 7.45 | Multiplet (m) | 2H | Meta/Para protons; overlapping region. |

| CH-OH | 5.25 – 5.35 | Quartet (q) | 1H | Benzylic methine. Deshielded by OH and Ring. |

| -OH | ~2.0 – 2.5 | Broad Singlet | 1H | Variable; concentration/solvent dependent. |

| -CH | 1.45 – 1.50 | Doublet (d) | 3H | Methyl group coupled to methine ( |

Technical Note: The chemical shift of the benzylic methine (~5.3 ppm) is slightly downfield compared to unsubstituted 1-phenylethanol (~4.9 ppm) due to the electronic influence and steric twisting caused by the ortho-CF3 group.

C NMR (100 MHz,

)

-

Carbon:

-

Ar-C (

to -

Benzylic C-OH:

ppm. -

Methyl C:

ppm.

F NMR (376 MHz,

)

-

Shift:

to -

Signal: Singlet (s).

-

Utility: Excellent for purity quantification against an internal standard (e.g.,

-trifluorotoluene) as it avoids solvent interference.

B. Infrared (IR) Spectroscopy

Key diagnostic bands for quality control:

-

3300 – 3450 cm

: O-H stretching (Broad). Indicates alcohol functionality.[1][2][3] -

2970 – 2990 cm

: C-H stretching (Aliphatic). -

1310 – 1330 cm

: C-F stretching (Strong). Specific to the trifluoromethyl group.[2][4] -

1100 – 1150 cm

: C-O stretching (Secondary alcohol). -

760 – 770 cm

: C-H bending (Ortho-substituted benzene ring).

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

| m/z | Fragment | Mechanism |

| 175 | Loss of methyl group (Alpha cleavage). | |

| 172 | Dehydration (Common in alcohols). | |

| 127 | Tropylium-like ion retaining | |

| 159 | Loss of hydroxymethyl radical. |

Chiral Analysis & Stereochemistry

Validating the enantiomeric excess (ee) is critical for this intermediate.

Optical Rotation[3][4][8][9][10][11][12][13][14]

-

Trend: For 1-phenylethanol derivatives, the (S)-enantiomer is typically levorotatory (-) , while the (R)-enantiomer is dextrorotatory (+).

-

Expected Value:

to -

Critical Warning: The specific rotation sign can be solvent-dependent. Always compare against a certified reference standard or use Chiral HPLC for absolute confirmation.

Chiral HPLC Protocol

To distinguish (S) from (R):

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 254 nm or 210 nm.

-

Elution Order: typically (S) elutes before (R) on OD-H columns for this class, but must be verified with a racemate injection.

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow for characterizing the synthesized material.

Figure 1: Step-by-step analytical workflow for validating the chemical and optical purity of the target molecule.

Mass Fragmentation Pathway

Visualizing the primary fragmentation logic for structural confirmation.[5]

Figure 2: Primary mass spectrometry fragmentation pathways (Alpha Cleavage and Dehydration).

Experimental Protocols

Protocol 1: Preparation for NMR Analysis

-

Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard. -

Sample Concentration: Dissolve 10-15 mg of the alcohol in 0.6 mL of solvent.

-

Shimming: Ensure good field homogeneity; the

group can induce line broadening if shimming is poor. -

Acquisition:

-

Run 1H NMR with at least 16 scans to resolve the aromatic splitting.

-

Run 19F NMR (unprotonated) to verify the absence of regioisomers (meta/para impurities will appear at different shifts).

-

Protocol 2: Determination of Enantiomeric Excess (HPLC)

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of Hexane/IPA (90:10). Filter through a 0.45 µm PTFE filter.

-

Racemate Standard: Always inject a racemic mixture first to establish the retention times of both enantiomers.

-

Calculation:

[6]

References

-

Biocatalytic Synthesis: Xiong, L. L., et al. (2021). "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola." Bioresource Technology.

-

General Spectroscopic Data: National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 522725, 1-[2-(Trifluoromethyl)phenyl]ethanol.

-

Chiral Analysis Standards: Sigma-Aldrich / Merck. Product Specification for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (Analogous methodology).

-

NMR Shift Prediction: BenchChem. Spectroscopic analysis of trifluoromethylphenols (Ortho-effect context).

Sources

- 1. PubChemLite - 1-[2-(trifluoromethyl)phenyl]ethanol (C9H9F3O) [pubchemlite.lcsb.uni.lu]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (R)-1-[3,5-双(三氟甲基)苯基]乙醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. rsc.org [rsc.org]

- 7. jelsciences.com [jelsciences.com]

Technical Profile: (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

The following is an in-depth technical guide on (S)-1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 127852-27-1), structured for researchers and drug development professionals.

CAS Number: 127852-27-1 Role: Chiral Fluorinated Building Block / Pharmaceutical Intermediate

Executive Summary

(S)-1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 127852-27-1) is a high-value chiral intermediate used in the asymmetric synthesis of active pharmaceutical ingredients (APIs). It belongs to the class of chiral benzyl alcohols , which serve as critical scaffolds for introducing pharmacophores with specific stereochemical and metabolic properties.[1]

The compound is characterized by a trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring. This structural motif provides two distinct advantages in drug design:

-

Metabolic Stability: The electron-withdrawing -CF₃ group deactivates the aromatic ring against oxidative metabolism (e.g., by CYP450 enzymes).[1]

-

Conformational Control: The steric bulk of the ortho-CF₃ group restricts rotation around the benzylic bond, locking the molecule into bioactive conformations favored by target receptors (e.g., NK1 receptors, CETP, or androgen receptors).

This guide details the physicochemical properties, synthetic routes, quality control parameters, and handling protocols for this substance.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5]

Identity & Constants

| Property | Data |

| Chemical Name | (S)-1-[2-(Trifluoromethyl)phenyl]ethanol |

| IUPAC Name | (1S)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol |

| Synonyms | (S)-α-Methyl-2-(trifluoromethyl)benzenemethanol; (S)-1-(2-Trifluoromethylphenyl)ethanol |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~90–95 °C (at 1–2 mmHg) |

| Solubility | Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water.[2][3][4][5][6] |

Structural Significance

The molecule features a chiral center at the benzylic position.[1] The (S)-configuration is critical; the enantiomer (R)-1-[2-(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2) often has distinct biological activities. In medicinal chemistry, this moiety is frequently converted into chiral amines (via Ritter reaction or azide displacement) or ethers, retaining the absolute configuration or proceeding with Walden inversion depending on the method.

Synthetic Pathways & Manufacturing

High enantiomeric excess (ee > 98%) is the primary quality attribute for this intermediate. Two primary routes are employed in industrial synthesis: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Route A: Asymmetric Transfer Hydrogenation (Chemical)

This route utilizes a ruthenium-based catalyst (e.g., Ru-TsDPEN) to reduce the corresponding ketone, 2'-(trifluoromethyl)acetophenone.

-

Mechanism: Metal-ligand bifunctional catalysis.[1]

-

Advantages: Scalable, established regulatory history.[1]

-

Key Reagents: [RuCl(p-cymene)((S,S)-TsDPEN)], Sodium Formate (hydrogen source).

Route B: Biocatalytic Reduction (Enzymatic)

Uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with cofactor recycling (NADH/NADPH).

-

Mechanism: Enzyme-mediated hydride transfer.[1]

-

Advantages: Green chemistry (aqueous media), often higher ee (>99%) without heavy metal residues.

-

Key Reagents: KRED enzyme, Glucose Dehydrogenase (GDH) for cofactor recycling.[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic strategies and downstream applications.

Caption: Comparison of Chemical (Ruthenium-catalyzed) and Enzymatic (KRED) synthetic routes for CAS 127852-27-1.

Mechanism of Action & Applications

While CAS 127852-27-1 is an intermediate rather than a final drug, its structural contribution to the final API is mechanistic.[1]

Pharmacophore Contribution[7]

-

Lipophilicity Modulation: The -CF₃ group increases the logP of the final drug, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active drugs (e.g., NK1 antagonists).

-

Metabolic Blockade: The ortho-substitution protects the benzylic position and the phenyl ring from oxidation, prolonging the drug's half-life (

).

Drug Class Relevance

This specific intermediate is analogous to the building blocks used for:

-

NK1 Receptor Antagonists: Used to treat chemotherapy-induced nausea and vomiting (CINV).[4] (Note: Aprepitant uses the 3,5-bis(CF3) analog, but the chemistry and utility are identical).

-

CETP Inhibitors: Developmental drugs for dyslipidemia often feature chiral fluorinated benzyl groups.[1]

-

Agrochemicals: High-potency fungicides and insecticides frequently utilize this chiral scaffold.[1]

Analytical Characterization & Quality Control

Validation of this compound requires specific attention to stereochemical purity.

Chiral HPLC Method[9]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]

-

Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).[1]

-

Acceptance Criteria:

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for the methyl group (~1.5 ppm) and quartet for the methine proton (~5.2 ppm). Aromatic signals show characteristic splitting for ortho-substitution.[1]

-

¹⁹F NMR: Single singlet around -60 ppm (relative to CFCl₃), confirming the integrity of the trifluoromethyl group.

Handling, Stability, and Safety

Safety Data Sheet (SDS) Highlights:

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]

Stability Protocol

This alcohol is generally stable but can undergo racemization under strongly acidic conditions at elevated temperatures (via carbocation formation).[1] Avoid heating >100°C in the presence of Lewis acids unless intended for derivatization.[1]

References

-

Brands, K. M., et al. (2003).[1] "Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation." Journal of the American Chemical Society, 125(8), 2129-2135.[9][10] (Cited for analogous chemistry of CF3-benzyl alcohols). Available at: [Link]

-

Vankawala, P. J., et al. (2007).[1][2][8] "Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl] Ethanol... via Enantioselective Transesterification." Synthetic Communications, 37(19), 3439-3446.[1][2] Available at: [Link]

Sources

- 1. Alcohols_サイトマップ - Capot 化学 [capot.com]

- 2. (R)-1- 3,5-Bis(trifluoromethyl)phenyl ethanol = 98.0 GC 127852-28-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2008046882A2 - Composition comprising an nk-1 receptor antagonist and an ssri for the treatment of tinnitus and hearing loss - Google Patents [patents.google.com]

- 5. 127852-27-1,(S)-1-[2-(Trifluoromethyl)phenyl]ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. journals.najah.edu [journals.najah.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

An In-Depth Technical Guide to the Biocatalytic Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the biocatalytic synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. The document details the enzymatic approach, focusing on the application of ketoreductases (KREDs) for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. It offers in-depth insights into enzyme selection, reaction optimization, cofactor regeneration, and analytical methodologies for process validation. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to implement this efficient and stereoselective synthesis.

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

Chiral alcohols featuring a trifluoromethyl group are pivotal building blocks in modern medicinal chemistry. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. (S)-1-(2-(trifluoromethyl)phenyl)ethanol, in particular, serves as a key precursor for the synthesis of potent therapeutic agents, including Polo-like kinase 1 (Plk1) inhibitors, which are under investigation for cancer therapy[1].

Traditional chemical methods for producing this chiral alcohol often rely on stoichiometric metal hydrides and chiral catalysts, which can present challenges related to cost, metal contamination, and environmental impact. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a compelling "green" alternative, providing exceptional enantioselectivity under mild reaction conditions.

The Core of the Synthesis: Asymmetric Reduction via Ketoreductases

The synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol is achieved through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Ketoreductases (KREDs), a class of oxidoreductases, are exceptionally well-suited for this transformation.

The Mechanism and Stereoselectivity

KREDs catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. The stereochemical outcome can often be predicted by Prelog's rule, which relates the stereopreference to the relative sizes of the substituents on the ketone. For 2'-(trifluoromethyl)acetophenone, the enzyme must deliver the hydride to the Re-face of the carbonyl to produce the desired (S)-alcohol.

The use of commercially available KREDs has been demonstrated to be highly effective for the reduction of fluorinated ketones with excellent enantiomeric excess (ee >98%)[2][3].

Experimental Design and Optimization: A Scientist's Perspective

A successful biocatalytic process hinges on the careful selection and optimization of several key parameters. The rationale behind these choices is crucial for developing a robust and scalable synthesis.

Enzyme Selection: Isolated Enzymes vs. Whole-Cell Biocatalysts

The choice between using an isolated, purified enzyme or a whole-cell system depends on factors such as cost, purity requirements, and process development time.

-

Isolated Ketoreductases: Commercially available KRED screening kits offer a rapid way to identify suitable enzymes with high activity and the desired (S)-selectivity. Isolated enzymes provide a "cleaner" reaction system, simplifying downstream processing. However, they require the addition of an external cofactor regeneration system.

-

Whole-Cell Biocatalysts: Utilizing microorganisms such as Geotrichum silvicola or Lactobacillus species can be highly cost-effective, as the cells endogenously handle cofactor regeneration[1]. A novel fungal isolate, Geotrichum silvicola ZJPH1811, has demonstrated excellent performance, yielding >99.2% enantiomeric excess for the desired product[1]. However, whole-cell systems may have lower volumetric productivity and can introduce impurities from cellular metabolism.

Cofactor Regeneration: The Engine of the Reaction

KREDs are dependent on the expensive nicotinamide cofactors NADH or NADPH[4]. For a cost-effective process, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. Two primary strategies are employed:

-

Enzyme-Coupled Regeneration: A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used in conjunction with a sacrificial co-substrate (glucose or formate). The GDH/glucose system is particularly common and efficient[5][6].

-

Substrate-Coupled Regeneration: A secondary alcohol, most commonly isopropanol, is added in excess. The KRED itself can often catalyze the oxidation of isopropanol to acetone, regenerating the NADPH in the process[5]. This approach simplifies the reaction setup by eliminating the need for a second enzyme.

The workflow for a typical KRED-catalyzed reduction with cofactor regeneration is illustrated below.

Caption: KRED-catalyzed reduction coupled with a GDH-based cofactor regeneration system.

Reaction Condition Optimization

Optimizing reaction parameters is critical to maximizing yield and stereoselectivity.

-

pH and Buffer: Most KREDs operate optimally in a pH range of 6.0-8.0. A phosphate or Tris-HCl buffer is commonly used.

-

Temperature: Typical reaction temperatures range from 25-40°C. Higher temperatures can increase reaction rates but may lead to enzyme denaturation[7][8].

-

Co-solvents: The low aqueous solubility of 2'-(trifluoromethyl)acetophenone can be a limiting factor. The addition of water-miscible organic solvents like isopropanol (which can also serve in cofactor regeneration) or DMSO can improve substrate solubility[9]. Advanced techniques, such as using deep eutectic solvents (DES) and cyclodextrins, have been shown to significantly increase substrate loading and product yield by enhancing mass transfer and reducing substrate inhibition[1].

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the biocatalytic synthesis of chiral alcohols, providing a baseline for experimental design.

| Biocatalyst System | Substrate | Key Reaction Parameters | Substrate Loading | Yield | Enantiomeric Excess (ee) | Reference |

| Geotrichum silvicola ZJPH1811 | 2'-(Trifluoromethyl)acetophenone | Choline acetate/cysteine DES, methylated-β-cyclodextrin | Increased by 6.7-fold vs. buffer | Increased by 2.4-fold vs. buffer | > 99.2% (S) | [1] |

| Commercially Available KREDs | p- and m-trifluoroacetyl substituted acetophenones | N/A | N/A | High | > 98% | [2][3] |

| Lactobacillus senmaizukei (whole cell) | Acetophenone | pH: 5.25, Temp: 25°C, 72h | N/A | High Conversion | High | [7][8][10] |

| Recombinant E. coli | 4-(Trifluoromethyl)acetophenone | 15% (v/v) isopropanol, pH 7.5, 30°C | 100 mM | 95.2% | > 99.9% (R) | [9] |

Detailed Experimental Protocols

The following protocols provide a validated starting point for laboratory-scale synthesis and analysis.

Protocol 1: KRED-Catalyzed Synthesis with GDH Regeneration

This protocol describes a typical batch reaction using a commercially available KRED and a glucose/GDH cofactor regeneration system.

Caption: Step-by-step workflow for the biocatalytic reduction protocol.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Cofactor & Regeneration System: To the buffer, add NADP⁺ (1 mM), D-glucose (1.1 eq., e.g., 55 mM for a 50 mM substrate concentration), and glucose dehydrogenase (GDH, ~5 U/mL).

-

Enzyme Addition: Add the selected (S)-selective ketoreductase (e.g., 1-2 mg/mL).

-

Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (1 eq., e.g., 50 mM). If solubility is an issue, the substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO (≤ 5% v/v) before addition.

-

Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.

-

Workup: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The product can be purified by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

Accurate determination of enantiomeric excess (ee) is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Methodology:

-

Sample Preparation: Dissolve a small amount of the crude or purified product (~1 mg/mL) in the mobile phase. A racemic standard of 1-(2-(trifluoromethyl)phenyl)ethanol must be run to determine the retention times of both enantiomers.

-

HPLC System & Column:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points[11].

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation[11].

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm or 254 nm[11].

-

-

Data Analysis:

-

Integrate the peak areas for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Conclusion and Future Outlook

The biocatalytic synthesis of (S)-1-(2-(trifluoromethyl)phenyl)ethanol using ketoreductases represents a mature, efficient, and sustainable technology. It provides a superior alternative to traditional chemical methods by offering high enantioselectivity, mild operating conditions, and a reduced environmental footprint. Advances in protein engineering continue to expand the KRED toolkit, delivering enzymes with improved stability, activity, and novel specificities[5]. Furthermore, innovative process intensification strategies, such as the use of deep eutectic solvents and continuous flow reactors, are paving the way for even more efficient and scalable manufacturing processes[1][12]. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement and innovate within this exciting field.

References

- Machine Learning Application for Optimizing Asymmetrical Reduction of Acetophenone Employing Complete Cell of Lactobacillus Senmaizuke as an Environmentally Friendly Approach. (2020). Vertex AI Search.

- Chemo- and Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. (2007). ACS Publications.

- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (2019). PubMed.

- Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. (2021). PubMed.

- Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. (2007). PubMed.

- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (N/A). Sci-Hub.

- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (N/A). Istanbul Technical University.

- US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols. (N/A). Google Patents.

- US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. (N/A). Google Patents.

- Schematic overview of our system for continuous cofactor regeneration.... (N/A). ResearchGate.

- Optimization of enzymatic gas-phase reactions by increasing the long-term stability of the catalyst. (2004). PubMed.

- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications (RSC Publishing).

- Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks.

- Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (N/A). PMC.

- Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. (N/A). ResearchGate.

- Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. (N/A). SciSpace.

- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (N/A). Benchchem.

- A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. (N/A). Benchchem.

- Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. (N/A). ResearchGate.

- US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones. (N/A). Google Patents.

- High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. (2020). PMC.

- EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones. (N/A). Google Patents.

- Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. (2019). Amanote Research.

- Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. (2019). MDPI.

Sources

- 1. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]

- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 6. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 7. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sci-hub.box [sci-hub.box]

- 9. Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction [mdpi.com]

- 10. research.itu.edu.tr [research.itu.edu.tr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Strategic Control of Chiral Purity in (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Content Type: Technical Whitepaper & Operational Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads

Executive Summary: The "Ortho-Effect" Challenge

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS: 127852-27-1) represents a critical chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists and advanced agrochemicals. Its structural uniqueness lies in the 2-trifluoromethyl (

-

Steric Bulk: The Van der Waals radius of the

group ( -

Electronic Withdrawal: The strong electron-withdrawing nature (

) activates the carbonyl carbon, making it reactive but prone to non-stereoselective background reduction.

This guide moves beyond standard protocols to establish a self-validating workflow for achieving

Module 1: Synthetic Strategy & Decision Matrix

Comparative Analysis of Routes

For the ortho-substituted ketone 2'-(trifluoromethyl)acetophenone, standard Asymmetric Transfer Hydrogenation (ATH) often stalls at 90–95% ee due to the "lock-and-key" mismatch with standard TsDPEN ligands. Biocatalysis (Ketoreductases/KREDs) is the superior route for this specific substrate.

| Feature | Route A: Biocatalysis (KRED) | Route B: Ru-Catalyzed ATH |

| Catalyst | Engineered KRED (e.g., Lactobacillus or Geotrichum origin) | Ru(II)-TsDPEN (Noyori type) |

| Chiral Purity (ee) | >99.9% (Typical) | 92–96% (Requires Recrystallization) |

| Substrate Tolerance | High tolerance for ortho-sterics via pocket engineering | Lower; ortho-substituents clash with ligand aryl groups |

| Reaction Medium | Aqueous Buffer / DMSO or DES | Isopropanol / Formic Acid |

| Scalability | Linear scale-up; no metal leaching | Good, but Ru removal required |

The Core Directive: Biocatalytic Reduction

Recent data confirms that specific fungal isolates (e.g., Geotrichum silvicola) and commercial KRED panels achieve near-perfect stereocontrol. The enzyme's active site accommodates the bulky

Module 2: Validated Experimental Protocol (Biocatalysis)

Objective: Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol with

Reagent Preparation (Self-Validating System)

-

Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.0. Validation: Check pH at

; conductivity -

Substrate Stock: Dissolve 2'-(trifluoromethyl)acetophenone in DMSO (20% v/v final concentration tolerance).

-

Recycling Mix: Glucose (1.5 eq) and GDH (5 U/mmol substrate).

Step-by-Step Workflow

-

Initiation: In a reaction vessel, charge the KPi buffer. Add Glucose and

(catalytic amount, 1 mM). -

Enzyme Loading: Add the KRED enzyme powder (load ratio: 10–50 mg/g substrate depending on activity). Add GDH.

-

Substrate Addition: Add the ketone/DMSO solution dropwise to prevent protein precipitation.

-

Incubation: Stir at

@ 250 rpm.-

Critical Control Point: Monitor pH. If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH.

-

-

Termination: When conversion

(by HPLC), extract with Ethyl Acetate ( -

Workup: Dry organic layer over

, filter, and concentrate.

Visualization of Workflow (DOT)

Figure 1: Biocatalytic workflow incorporating a self-validating conversion checkpoint and cofactor recycling.

Module 3: Analytical Determination (The "Purity" Core)

Due to the ortho-substitution, standard C18 columns cannot separate the enantiomers. You must use Chiral Stationary Phases (CSPs).[1] The polysaccharide-based columns (Amylose/Cellulose) are the industry standard.

HPLC Method Parameters

This method is validated for the separation of (S) and (R) enantiomers of trifluoromethyl-substituted alcohols.

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | The "H" series (5µm) provides higher resolution for bulky ortho-groups than AD-H for this specific substrate. |

| Dimensions | Standard analytical dimension.[2] | |

| Mobile Phase | n-Hexane : Isopropanol (95:5) | Low polarity required to maximize hydrogen bonding interactions with the CSP. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate improves resolution ( |

| Detection | UV @ 254 nm | Aromatic absorption maximum.[1] |

| Temperature | Lower temperature generally increases separation factor ( |

Interpretation of Results

-

Selectivity (

): Expect -

Elution Order: Typically, the (R)-enantiomer elutes first on OD-H, but this must be confirmed with a purchased standard or by using the known (S)-selective biocatalytic product as a reference.

-

Troubleshooting: If peaks overlap, reduce IPA to 2% or switch to Chiralpak AD-H , which has a complementary amylose backbone.

Module 4: Purification & Enrichment

If the reaction yields 95-98% ee, do not rely on chromatography for purification. Use recrystallization or derivatization .

-

Crystallization: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a solid (MP

30-35°C, usually low melting). If it remains an oil, derivatize to the 3,5-dinitrobenzoate ester .-

Protocol: React crude alcohol with 3,5-dinitrobenzoyl chloride/pyridine.

-

Result: The ester is a high-melting solid. Recrystallize from Ethanol/Hexane to upgrade ee to >99.9%. Hydrolyze back to the alcohol if necessary.

-

References

-

Wang, P., et al. (2021).[3] "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811."[3] Bioresource Technology.

-

BenchChem. (2025).[1] "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Technical Guide.

-

Zhang, Y., et al. (2021). "Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone." The Journal of Organic Chemistry.

-

Denton, J.R., et al. (2007).[4] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

Technical Guide: Stability & Storage of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Executive Summary

Compound: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS: 127852-27-1 Critical Attribute: Enantiomeric Purity (>98% ee)

This guide defines the stability profile and lifecycle management for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol , a high-value chiral building block used in the synthesis of NK1 receptor antagonists and other pharmacophores. Unlike simple benzylic alcohols, the presence of an ortho-trifluoromethyl group introduces unique steric and electronic factors that influence its degradation kinetics.

The primary stability risks are acid-catalyzed racemization and oxidative dehydrogenation . This protocol mandates a strict "Cold-Chain, Inert-Gas" storage strategy to maintain enantiomeric excess (ee%) and chemical purity.

Part 1: Chemical Profile & Critical Attributes

The physicochemical properties of this molecule dictate its handling requirements. The ortho-substitution creates a "twisted" aromatic system, increasing steric bulk around the chiral center.

| Attribute | Specification | Technical Note |

| CAS Number | 127852-27-1 | Specific to the (S)-enantiomer.[1][2] |

| Molecular Formula | MW: 190.16 g/mol | |

| Physical State | Viscous Liquid / Low-Melting Solid | MP is often near ambient (~20-30°C). Treat as liquid for handling. |

| Chiral Center | Benzylic ( | Susceptible to |

| Electronic Effect | o-CF3 (Strongly Electron Withdrawing) | Lowers electron density at the benzylic carbon; increases acidity of the hydroxyl proton compared to non-fluorinated analogs. |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Low water solubility; lipophilic due to |

Part 2: Stability Mechanisms & Degradation Pathways

Understanding why the molecule degrades is the prerequisite for preventing it.

Acid-Catalyzed Racemization (The Primary Threat)

Benzylic alcohols are prone to racemization via the formation of a planar carbocation intermediate. Although the electron-withdrawing trifluoromethyl group (

-

Mechanism: Protonation of the hydroxyl group leads to the loss of water, forming a planar benzylic carbocation. Re-attack by water can occur from either face, resulting in the (R)-enantiomer and loss of optical purity.

Oxidative Dehydrogenation

Exposure to atmospheric oxygen, catalyzed by light or trace metals, converts the secondary alcohol into the achiral ketone: 1-(2-(trifluoromethyl)phenyl)ethanone . This is an irreversible chemical impurity.

Visualization: Degradation Pathways

The following diagram illustrates the two critical failure modes:

Caption: Figure 1. Dual degradation pathways showing acid-mediated racemization (red path) and oxidative dehydrogenation (yellow path).

Part 3: Storage & Handling Protocols[3]

This protocol is designed to neutralize the mechanisms described above.

The "Gold Standard" Storage Condition

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Reduces the kinetic energy available for the activation barrier of racemization.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

-

Rationale: Displaces oxygen to prevent ketone formation. Argon is preferred due to its higher density, forming a better "blanket" over the liquid surface.

-

-

Container: Amber Borosilicate Glass with Teflon (PTFE) lined caps.

-

Rationale: Amber glass blocks UV light (photo-oxidation). PTFE liners prevent leaching of plasticizers and protect against trace acidity found in some paper/rubber liners.

-

Handling Workflow

Do not treat this as a standard reagent. Use the following workflow to ensure integrity.

Caption: Figure 2. Lifecycle management workflow. Note the "Warm to RT" step before opening to prevent condensation.

Critical Handling Note: Hygroscopicity

While the

-

Protocol: Always allow the refrigerated container to equilibrate to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture into the product. Water acts as a nucleophile and can promote hydrolysis/racemization pathways over long periods.

Part 4: Quality Control & Re-Analysis

Verify the integrity of the material every 6-12 months using these specific methods.

Chiral HPLC Method (Recommended)

Standard reverse-phase C18 is insufficient. You must use a polysaccharide-based chiral stationary phase.

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (or equivalent amylose/cellulose tris-carbamate phases).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption) or 210 nm.

-

Target: (S)-isomer usually elutes differently than (R). Run a racemate standard first to establish retention times.

-NMR Spectroscopy

A quick and powerful tool for chemical purity (not chiral purity).

-

Solvent:

. -

Signal: Look for the characteristic

singlet around -60 ppm (relative to -

Impurity Flag: A shift in the

signal or new small peaks suggests oxidation to the ketone or degradation.

References

-

Sigma-Aldrich. (S)-1-(2-(Trifluoromethyl)phenyl)ethanol Product Sheet (CAS 127852-27-1).[2] Retrieved from

-

BLD Pharm. Safety Data Sheet: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.[1] Retrieved from

-

PubChem. Compound Summary: 1-(2-(Trifluoromethyl)phenyl)ethanol. National Library of Medicine. Retrieved from

-

Cymit Quimica. Safety Data Sheet: 2-(3-(Trifluoromethyl)phenyl)ethanol (Analogous Stability Data). Retrieved from

-

Cytiva. Use of benzyl alcohol as a shipping and storage solution (General Benzylic Stability). Retrieved from

Sources

A Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that has emerged as a critical building block in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group on the phenyl ring and a stereodefined secondary alcohol, imparts unique properties to molecules that incorporate it. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a prized substituent in modern drug design. The specific (S)-stereochemistry at the carbinol center is often crucial for achieving the desired pharmacological activity and selectivity. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this valuable chiral intermediate, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is commercially available from a range of suppliers, catering to the needs of both academic research and industrial drug development. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Below is a comparative summary of representative suppliers.

| Supplier | Purity | Available Quantities |

| Ambeed, Inc. | 98% | Inquire for details |

| BLDpharm | ≥98% | Inquire for details |

| Chemrio | Not specified | Inquire for details |

| FUJIFILM Wako Chemicals | Not specified | Inquire for details |

| MySkinRecipes | 98% | 100mg, 250mg, 1g |

| Sigma-Aldrich (Merck) | 98% | Inquire for details |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies: Accessing Enantiopure (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

The enantioselective synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is paramount to its utility. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. Two highly effective and widely employed methods for this transformation are enzymatic reduction and asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Enzymatic reduction offers a green and highly selective method for producing chiral alcohols. Ketoreductases (KREDs) are particularly effective for this transformation, often operating under mild conditions with high enantioselectivity. A notable example is the use of the fungus Geotrichum silvicola ZJPH1811, which has been shown to reduce 2'-(trifluoromethyl)acetophenone to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol with excellent enantiomeric excess (>99.2% ee)[1].

This protocol is based on the findings reported by Wang et al.[1].

Materials:

-

Geotrichum silvicola ZJPH1811 cells

-

2'-(Trifluoromethyl)acetophenone

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Shaking incubator

-

Centrifuge

Procedure:

-

Cell Culture and Harvest: Cultivate Geotrichum silvicola ZJPH1811 in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Bioreduction: In a reaction vessel, suspend the harvested cells in phosphate buffer. Add glucose to the cell suspension.

-

Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the reaction mixture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent to aid solubility.

-

Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

-

Work-up and Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (S)-1-(2-(Trifluoromethyl)phenyl)ethanol by flash column chromatography on silica gel to yield the highly enantiopure product.

Caption: Biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones. This technique typically employs a ruthenium catalyst with a chiral ligand and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.

This protocol is a representative procedure adapted from established methods for the ATH of acetophenone derivatives.

Materials:

-

2'-(Trifluoromethyl)acetophenone

-

[RuCl(p-cymene)((S,S)-TsDPEN)] or a similar chiral ruthenium catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve the chiral ruthenium catalyst in the anhydrous solvent.

-

Hydrogen Source Preparation: Prepare the hydrogen source by mixing formic acid and triethylamine (e.g., a 5:2 molar ratio) in a separate flask, typically with cooling.

-

Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the catalyst solution.

-

Initiation of Reaction: Add the formic acid/triethylamine mixture to the reaction flask.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).

-

Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

-

Work-up and Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Caption: Asymmetric transfer hydrogenation workflow.

Applications in Drug Discovery: A Key Intermediate for Plk1 Inhibitors

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a crucial intermediate in the synthesis of potent and selective inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, and its overexpression is a hallmark of many human cancers[2][3][4]. Consequently, Plk1 has emerged as a promising target for anticancer drug development[2][3][4][5].

The (S)-1-(2-(trifluoromethyl)phenyl)ethoxy moiety, derived from the title compound, is a key structural feature in a number of Plk1 inhibitors. For example, it is a component of a potent Plk1 inhibitor with a thienopyrimidine scaffold. The specific stereochemistry and the trifluoromethyl group of this fragment are often critical for achieving high potency and selectivity for Plk1.

Physicochemical Properties

| Property | Value |

| CAS Number | 127852-27-1 |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| Appearance | Colorless liquid or solid |

| Storage | 2-8°C, sealed in a dry place |

Safety Information

-

Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation[6].

-

Precautionary Statements:

-

Prevention: Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection[6].

-

Response: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell[6].

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[6].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[6].

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the supplier's safety information before use.

Conclusion

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol stands out as a chiral building block of significant value to the pharmaceutical industry. Its commercial availability and the development of robust and highly enantioselective synthetic methods, such as enzymatic reduction and asymmetric transfer hydrogenation, have made it readily accessible for research and development. Its role as a key intermediate in the synthesis of Plk1 inhibitors underscores its importance in the quest for novel cancer therapeutics. As drug discovery continues to demand molecules with enhanced properties and specific stereochemistries, the utility of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is poised to grow.

References

- Ambeed, Inc. (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. [URL: https://www.ambeed.com/products/127852-27-1.html]

- BLDpharm. (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. [URL: https://www.bldpharm.com/products/127852-27-1.html]

- Chen, Y., Zhang, H., Wang, P., & Xu, J. (2021). Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. Bioresource Technology, 329, 124832. [URL: https://pubmed.ncbi.nlm.nih.gov/33631450/]

- Chemrio. (S)-1-(2-(Trifluoromethyl)phenyl)ethanol. [URL: https://www.chemrio.com/s-1-2-trifluoromethyl-phenyl-ethanol-cas-127852-27-1]

- FUJIFILM Wako Chemicals. (S)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANOL. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0105-1184.html]

- MySkinRecipes. (R)-1-(2-(Trifluoromethyl)Phenyl)Ethanol. [URL: https://www.myskinrecipes.com/shop/th/products/231677-r-1-2-trifluoromethyl-phenylethanol]